molecular formula C15H11N3O3 B1320974 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-66-2

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1320974
CAS No.: 76360-66-2
M. Wt: 281.27 g/mol
InChI Key: GGKUZJDSFNXJIF-UHFFFAOYSA-N
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Description

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives : Research by Cahyana et al. (2020) focused on synthesizing pyrimido[4,5-d]pyrimidine derivatives, including compounds structurally similar to 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, to explore their antioxidant activity. The synthesis involved an iodine catalyst, and the products were confirmed using FTIR, UV-vis Spectrophotometer, and GC-MS methods (Cahyana, Liandi, & Zaky, 2020).

  • Crystal Structure Determination : Qing-min et al. (2004) synthesized similar compounds and determined their structure through X-ray single crystal diffraction. This study provides valuable insight into the crystallographic properties of related compounds (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).

Antimicrobial and Pharmacological Studies

  • Antimicrobial Activity : Vidule (2011) explored the synthesis of quinazoline-1,10(4H)-diones, which are structurally related to this compound. The synthesized compounds showed promising antibacterial and antifungal activities (Vidule, 2011).

  • Pharmacological Potential : Jurczyk et al. (2004) synthesized pyrimido[2,1-f]purine-2,4-dione derivatives and evaluated them for their affinity to certain receptors, highlighting their potential pharmacological applications (Jurczyk et al., 2004).

Synthetic Methods and Applications

  • Novel Synthetic Routes : Research by Turbiak and Showalter (2009) introduced a new method for synthesizing substituted pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, demonstrating the versatility and adaptability of methods in synthesizing compounds like this compound (Turbiak & Showalter, 2009).

  • Herbicidal Applications : Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones using a facile synthetic route, indicating potential herbicidal applications of similar compounds (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

Safety and Hazards

When handling “1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and analgesic activities . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to bacterial cell wall components, disrupting their integrity and leading to antimicrobial effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes and cytokines . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and modulating gene expression. For example, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of various cellular processes and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and analgesic activities without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Alternatively, it can accumulate in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . The subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Properties

IUPAC Name

7-phenyl-1-prop-2-enylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKUZJDSFNXJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608755
Record name 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-66-2
Record name 7-Phenyl-1-(prop-2-en-1-yl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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